![molecular formula C12H10N2O3S B2975815 [2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 329698-00-2](/img/structure/B2975815.png)
[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the CAS Number: 329698-00-2 . It has a molecular weight of 262.29 and its IUPAC name is [2- (benzoylamino)-1,3-thiazol-4-yl]acetic acid . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C12H10N2O3S . The InChI code is 1S/C12H10N2O3S/c15-10(16)6-9-7-18-12(13-9)14-11(17)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,13,14,17) .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 262.29 . The InChI code is 1S/C12H10N2O3S/c15-10(16)6-9-7-18-12(13-9)14-11(17)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,13,14,17) .Scientific Research Applications
Synthesis and Chemical Reactivity
- [2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid and its derivatives have been explored extensively in the synthesis of various chemical compounds. For instance, Aitken et al. (1997) described the synthesis of chiral 2-thiazolines, which are derivatives of the thiazol-4-yl structure, through reactions involving benzoylamino alcohols and other chemicals, demonstrating its utility in producing diverse thiazole compounds (Aitken, Armstrong, Galt, & Mesher, 1997).
- Kolisnyk et al. (2018) studied the reactivity of esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids, revealing insights into the reaction kinetics and mechanisms of these compounds, further highlighting the chemical properties of benzoylamino-substituted thiazoles (Kolisnyk, Svechnikova, Vinnyk, Kolisnyk, & Altukhov, 2018).
Potential Biological and Pharmaceutical Applications
- There's significant interest in the potential biological activities of these compounds. For example, Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from 2-(4-methylphenyl)acetic acid, to evaluate their anticancer activities. This study underscores the exploration of thiazole derivatives in cancer research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
- Turan-Zitouni et al. (2004) synthesized some 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives and tested them for antimicrobial activity and toxicity, demonstrating the potential of these compounds in antimicrobial applications (Turan-Zitouni, Demirayak, Ozdemir, Kaplancikli, & Yildiz, 2004).
Structural and Physical Properties
- The structural and physical properties of compounds containing the [2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid moiety have also been a subject of research. For instance, Wu et al. (2015) examined the crystal structure of a compound containing a thiazole ring, highlighting the importance of understanding the molecular structure for potential applications in material science and pharmaceuticals (Wu, Hu, Gu, & Tang, 2015).
properties
IUPAC Name |
2-(2-benzamido-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-10(16)6-9-7-18-12(13-9)14-11(17)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUASLJXAXQANLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.